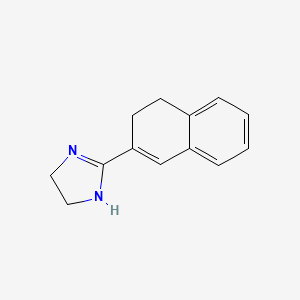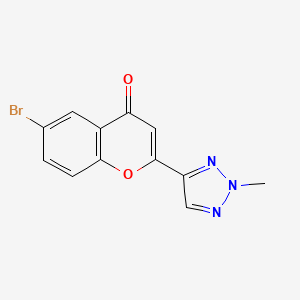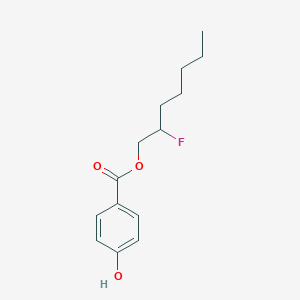
2-Fluoroheptyl 4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoroheptyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-hydroxybenzoic acid and 2-fluoroheptanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoroheptyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2-fluoroheptanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further optimize the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoroheptyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-hydroxybenzoic acid and 2-fluoroheptanoic acid.
Reduction: 4-hydroxybenzyl alcohol and 2-fluoroheptanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Fluoroheptyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Fluoroheptyl 4-hydroxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 4-hydroxybenzoic acid and 2-fluoroheptanol, which may exert biological effects. The fluoro group can enhance the compound’s stability and reactivity, influencing its interactions with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxybenzoic acid: A precursor to 2-Fluoroheptyl 4-hydroxybenzoate, known for its antimicrobial properties.
2-Fluoroheptanol: Another precursor, used in the synthesis of various fluorinated compounds.
Methyl 4-hydroxybenzoate: A similar ester with different alkyl group, commonly used as a preservative.
Uniqueness
This compound is unique due to the presence of both the fluoro group and the ester linkage. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
134322-39-7 |
|---|---|
Fórmula molecular |
C14H19FO3 |
Peso molecular |
254.30 g/mol |
Nombre IUPAC |
2-fluoroheptyl 4-hydroxybenzoate |
InChI |
InChI=1S/C14H19FO3/c1-2-3-4-5-12(15)10-18-14(17)11-6-8-13(16)9-7-11/h6-9,12,16H,2-5,10H2,1H3 |
Clave InChI |
XJIFKZXKEIQPPU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(COC(=O)C1=CC=C(C=C1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride](/img/structure/B14282913.png)



![[(1-Chlorohex-1-en-1-yl)selanyl]benzene](/img/structure/B14282941.png)
![1-[(4-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14282945.png)
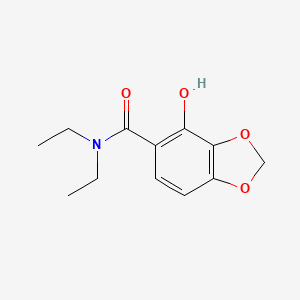

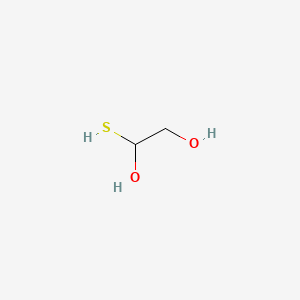
![2-Propyn-1-ol, 1-[(1,1-dimethylethyl)dimethylsilyl]-3-(trimethylsilyl)-](/img/structure/B14282968.png)


